molecular formula C13H10ClIN2O B3054155 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide CAS No. 585544-17-8

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide

Cat. No. B3054155
Key on ui cas rn: 585544-17-8
M. Wt: 372.59 g/mol
InChI Key: SORGJOUEDLXTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252818B2

Procedure details

2-Chloroisonicotinic acid (3.3 g, 21 mmol), HATU (8.75 g, 23 mmol), diisopropylethyl amine (10.9 ml, 63 mmol) and 4-iodo-3-methylaniline (5.00 g, 21 mmol) in dimethylformamide (50 ml) were heated under nitrogen for 16 hours. The reaction was cooled, solvent removed in vacuo and the residue taken up in dichloromethane (150 ml). The organic solution was washed with water (3×100 ml) and brine (100 ml), dried over magnesium sulfate, filtered and solvent removed in vacuo. The residue was purified by column chromatography (40:60 ethyl acetate: cyclohexane) to give 2-chloro-N-(3-iodo-4-methylphenyl)-isonicotinamide as a white solid (7.00 g, 18.8 mmol). LCMS: retention time 3.59 min MH− 373. NMR: δH [2H6]-DMSO 10.52 (1H, s), 8.62 (1H, d), 8.29 (1H, d), 7.99 (1H, b), 7.87 (1H, dd), 7.70 (1H, dd), 7.34 (1H, d), 2.36 (3H, s).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C([N:38]([CH:41]([CH3:43])[CH3:42])CC)(C)C.[I:44][C:45]1C=CC(N)=[CH:47][C:46]=1[CH3:52]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:38][C:41]1[CH:42]=[CH:47][C:46]([CH3:52])=[C:45]([I:44])[CH:43]=1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
Quantity
8.75 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=C(N)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
WASH
Type
WASH
Details
The organic solution was washed with water (3×100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (40:60 ethyl acetate: cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=CC(=C(C=C2)C)I)C=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.8 mmol
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.